

Phenyltropane Class Dopamine Transporter Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-

CAS No.: 185099-63-2

Cat. No.: B1653454

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Executive Summary

This technical guide provides a comprehensive analysis of phenyltropane-based dopamine transporter (DAT) inhibitors, a class of compounds derived from the cocaine pharmacophore but optimized for high affinity and selectivity. These agents, including WIN 35,428 (β -CFT), RTI-55 (β -CIT), and the diagnostic agent loflupane (

l), represent critical tools in neuropharmacology for mapping dopaminergic pathways and developing therapeutics for substance use disorders and Parkinson's disease. This document details their chemical architecture, synthesis, pharmacological validation, and clinical utility.

Chemical Architecture & Structure-Activity Relationship (SAR)

The phenyltropane class is defined by a rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold. Unlike cocaine, which possesses a C-3 benzoyl ester linkage, phenyltropanes feature a C-3 aryl group directly attached to the tropane ring.

The Pharmacophore

The core pharmacophore requires specific stereochemical configurations for optimal DAT binding:

- 2 β -Position: A hydrogen bond acceptor (typically a carbomethoxy group,) is essential.
- 3 β -Position: An aryl ring (phenyl or substituted phenyl) is required.^{[1][2][3]} The
-orientation is critical;
-analogs generally show significantly reduced affinity.
- Nitrogen Bridge: The
-methyl group is standard, but
-functionalization (e.g., fluoroalkyl groups in lofupane) modulates pharmacokinetics and blood-brain barrier (BBB) penetrance.

Substituent Effects

Modifications to the C-3 phenyl ring drive selectivity between DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Substituent (Para-position)	Compound	Effect on Affinity / Selectivity
-H	WIN 35,065-2	Baseline high affinity (approx. 20-fold > cocaine).
-F	WIN 35,428 (β -CFT)	Enhanced metabolic stability; standard radioligand.
-I	RTI-55 (β -CIT)	Extremely high affinity for DAT and SERT; slow dissociation.
-Cl	RTI-31	High potency; mixed DAT/SERT inhibitor.
-CH ₃	RTI-32	Balanced DAT/NET affinity.

Synthesis & Medicinal Chemistry^{[2][3][4][5][6]}

The synthesis of phenyltropanes typically proceeds via anhydroecgonine methyl ester, a key intermediate derived from cocaine or ecgonine. The following protocol outlines the synthesis of WIN 35,428, a benchmark phenyltropane.

Synthetic Pathway Visualization



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Caption: Synthetic route from Cocaine to WIN 35,428 via conjugate addition to anhydroecgonine methyl ester.

Detailed Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2 β -carbomethoxy-3 β -(4-fluorophenyl)tropane (WIN 35,428).

Reagents:

- Anhydroecgonine methyl ester (1.0 eq)
- 4-Fluorophenylmagnesium bromide (2.0 M in ether, 3.0 eq)
- Trifluoroacetic acid (TFA)[3]
- Diethyl ether (anhydrous)

Step-by-Step Methodology:

- **Preparation:** Flame-dry a 250 mL round-bottom flask under argon. Dissolve anhydroecgonine methyl ester (1.81 g, 10 mmol) in 50 mL anhydrous diethyl ether. Cool to -40°C using a dry ice/acetonitrile bath. Rationale: Low temperature prevents polymerization and favors the 1,4-conjugate addition over 1,2-addition.
- **Grignard Addition:** Add 4-fluorophenylmagnesium bromide (15 mL, 30 mmol) dropwise over 20 minutes. Stir at -40°C for 3 hours.

- Validation Point: The solution should turn heterogeneous/cloudy as the magnesium enolate complex forms.
- Quenching (Critical Step): Cool the mixture to -78°C . Add trifluoroacetic acid (2.3 mL, 30 mmol) dissolved in ether slowly.
 - Mechanism:[4][5][6][7] Kinetic protonation at -78°C directs the C-2 substituent to the thermodynamically less stable α -position initially, which equilibrates or is trapped to yield the $2\beta,3\beta$ -isomer.
- Workup: Warm to 0°C .
 - . Add ice-cold HCl (50 mL). Separate the aqueous layer (containing the product salt). Wash the aqueous layer with ether to remove biphenyl byproducts.
- Basification & Extraction: Basify the aqueous layer to pH 9 with NaOH.
 - . Extract with EtOAc (3 x 50 mL). Dry over MgSO_4 and concentrate in vacuo.
- Purification: Purify via flash chromatography (Silica gel; Hexane/EtOAc/TEA 80:20:1).
 - Expected Yield: 40-60%.
 - Identity Verification:
 - NMR should show the C-2 proton doublet at $\delta \sim 2.9$ ppm (indicative of α -configuration).

Pharmacological Characterization[3][4][11][12][13]

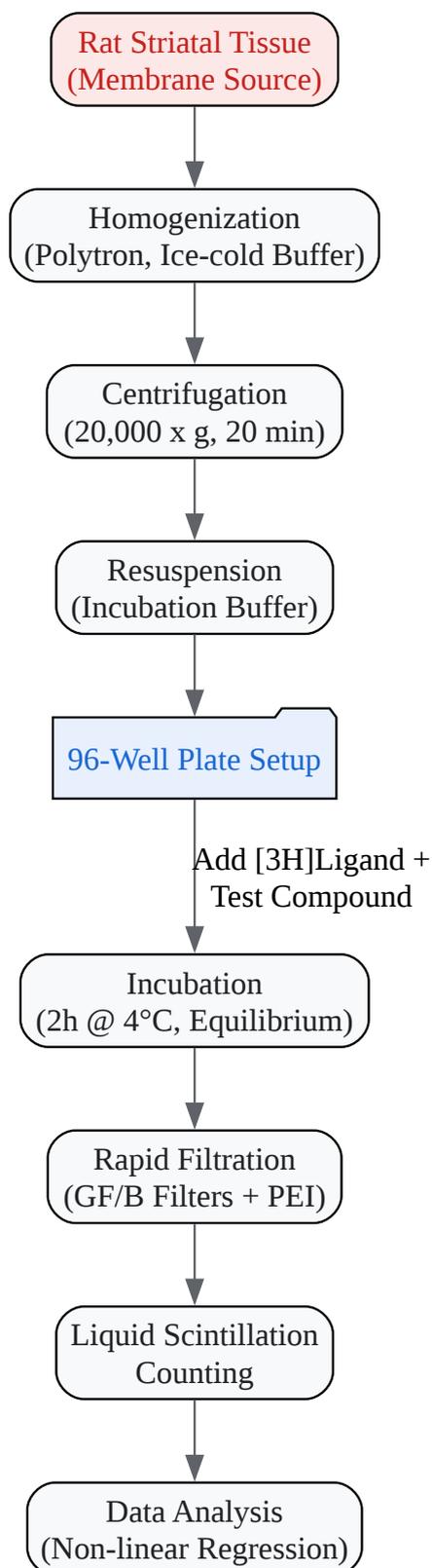
To validate the potency and selectivity of phenyltropanes, researchers utilize radioligand binding assays and functional uptake inhibition assays.[8]

Radioligand Binding Assay Protocol

This assay measures the affinity (

) of a test compound for the DAT by displacing a known radioligand (e.g.,

WIN 35,428).



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Caption: Workflow for competitive radioligand binding assay to determine K_i values.

Protocol Specifics:

- Membrane Prep: Homogenize rat striatum in ice-cold modified Tris-HCl buffer (50 mM, 120 mM NaCl, 5 mM KCl). Note: Sodium is required for DAT binding.[9]
- Incubation: Incubate membranes (200 µg protein) with WIN 35,428 (2 nM final) and varying concentrations of test inhibitor (to M).
- Non-Specific Binding: Define using 10 µM Cocaine or GBR-12909.
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific filter binding.

Comparative Binding Data

The following table summarizes the affinity of key phenyltropanes relative to cocaine.

Compound	DAT (nM)	SERT (nM)	NET (nM)	Selectivity (DAT/SERT)
Cocaine	240	200	450	~1.2 (Non-selective)
WIN 35,428	14	120	>1000	~8.5
RTI-55	1.2	0.8	15	~0.6 (Mixed)
RTI-31	0.8	2.5	45	~3.1
RTI-113	1.8	220	180	>100 (DAT Selective)

Data aggregated from Carroll et al. and NIDA Addiction Research Center reports.

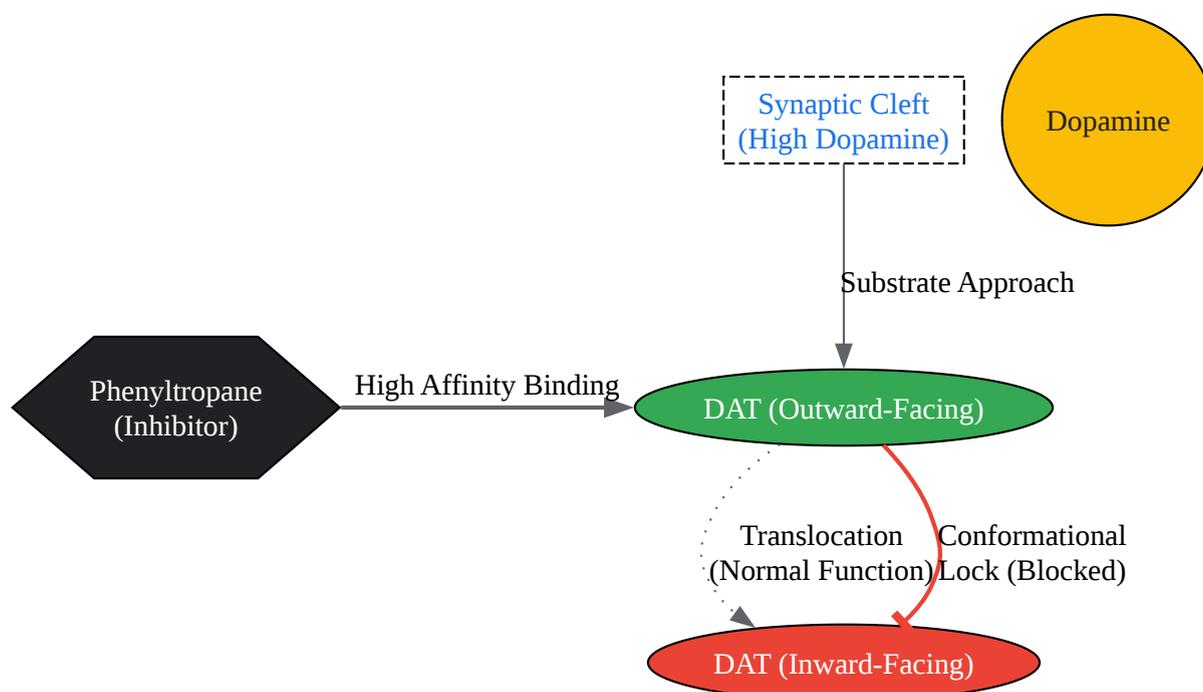
Mechanism of Action

Phenyltropanes function as reuptake inhibitors. They bind to the DAT, blocking the re-entry of dopamine from the synaptic cleft into the presynaptic neuron.[5]

Conformational Locking

Unlike substrates (e.g., amphetamine) that are translocated, phenyltropanes stabilize the DAT in an outward-facing open conformation.

- "Typical" Inhibitors (Cocaine-like): Stabilize outward-facing state, preventing the transition to the inward-facing state required for substrate release.
- "Atypical" Inhibitors (BENZTROPINE analogs): May stabilize a different conformational intermediate (occluded or inward-facing), which correlates with a lower abuse potential despite high affinity.



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Caption: Phenyltropane inhibitors bind the outward-facing DAT, blocking the transport cycle and elevating synaptic dopamine.

Clinical & Diagnostic Applications[7][8][9][10][15]

The high affinity and slow dissociation rates of phenyltropanes make them ideal radiotracers for Single Photon Emission Computed Tomography (SPECT).

Ioflupane (I) / DaTscan

Ioflupane (N- ω -fluoropropyl-2 β -carbomethoxy-3 β -(4-iodophenyl)nortropane) is the clinical standard.

- Indication: Visualization of striatal dopamine transporter deficits in suspected Parkinsonian syndromes.[4][5][6]
- Mechanism: Binds to presynaptic DAT in the striatum (caudate nucleus and putamen).
- Interpretation:
 - Normal: Comma-shaped uptake in the striatum.
 - Abnormal (Parkinson's): Reduced uptake, often asymmetric, starting in the putamen (loss of the "tail" of the comma).

Therapeutic Potential

While primarily diagnostic, phenyltropane analogs like RTI-336 have been investigated as substitution therapies for cocaine addiction. Their slow onset and long duration of action (due to high lipophilicity and stable receptor binding) produce a "blunted" dopaminergic effect that may reduce craving without producing the intense "rush" of cocaine.

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